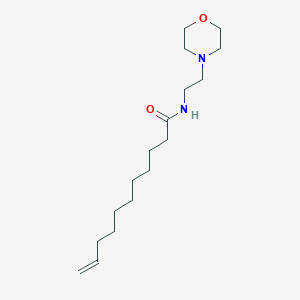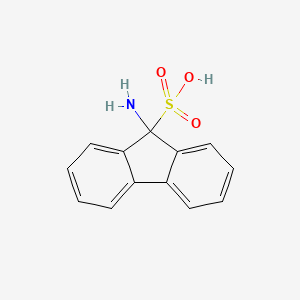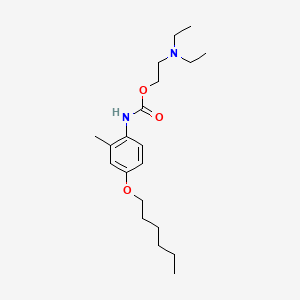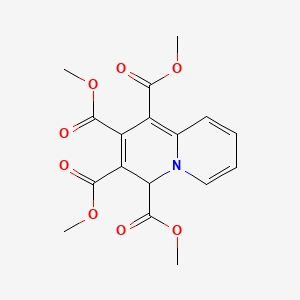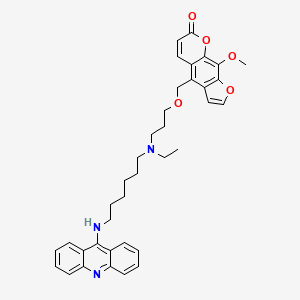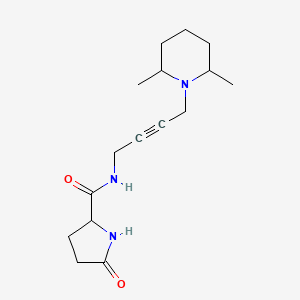
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring, a butynyl group, and a pyrrolidinecarboxamide moiety, which contribute to its distinct chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the butynyl group, and the coupling with the pyrrolidinecarboxamide moiety. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Coupling with Pyrrolidinecarboxamide: The final step involves the coupling of the piperidine and butynyl intermediates with a pyrrolidinecarboxamide derivative using peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines
科学的研究の応用
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Biology: The compound is used in studies to investigate its effects on cellular processes, signaling pathways, and gene expression.
作用機序
The mechanism of action of (S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide: Known for its unique combination of piperidine, butynyl, and pyrrolidinecarboxamide moieties.
®-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide: The enantiomer of the compound, which may exhibit different biological activities and properties.
N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide: A similar compound without the stereochemistry, which may have different chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical properties and potential applications. The presence of the piperidine ring, butynyl group, and pyrrolidinecarboxamide moiety allows for diverse chemical reactivity and biological interactions, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
81639-01-2 |
|---|---|
分子式 |
C16H25N3O2 |
分子量 |
291.39 g/mol |
IUPAC名 |
N-[4-(2,6-dimethylpiperidin-1-yl)but-2-ynyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H25N3O2/c1-12-6-5-7-13(2)19(12)11-4-3-10-17-16(21)14-8-9-15(20)18-14/h12-14H,5-11H2,1-2H3,(H,17,21)(H,18,20) |
InChIキー |
BPICSEKEIWIDFC-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1CC#CCNC(=O)C2CCC(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


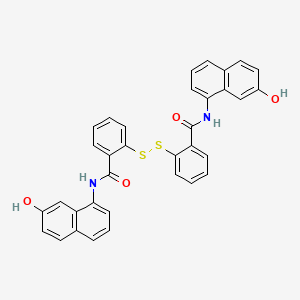

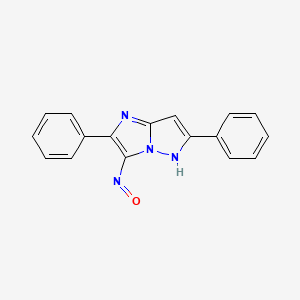
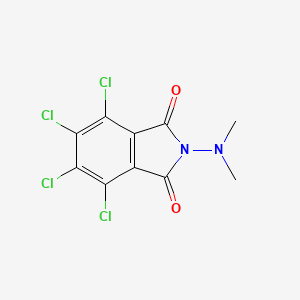
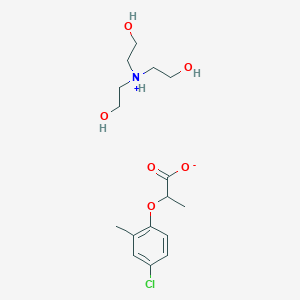
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
